molecular formula C25H37FN4 B13437016 1-[1-(cyclooctylmethyl)piperidin-4-yl]-5-fluoro-2-[(3R)-pyrrolidin-3-yl]benzimidazole

1-[1-(cyclooctylmethyl)piperidin-4-yl]-5-fluoro-2-[(3R)-pyrrolidin-3-yl]benzimidazole

Cat. No.: B13437016
M. Wt: 412.6 g/mol
InChI Key: UTSJKSDPSCCJFP-HXUWFJFHSA-N
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Preparation Methods

The synthesis of 1-[1-(cyclooctylmethyl)piperidin-4-yl]-5-fluoro-2-[(3R)-pyrrolidin-3-yl]benzimidazole involves several stepsThe reaction conditions typically involve the use of strong bases and high temperatures to facilitate the formation of the desired product .

Chemical Reactions Analysis

Core BenzImidazole Formation

The benzimidazole core is typically synthesized via condensation of o-phenylenediamine derivatives with carbonyl-containing intermediates under acidic or oxidative conditions . For this compound:

  • 5-Fluoro substitution : Introduced prior to cyclization using fluorinating agents (e.g., Selectfluor®) or via pre-fluorinated intermediates .

  • Steric and electronic effects : The 5-fluoro group deactivates the benzimidazole ring toward electrophilic substitution but enhances stability against metabolic degradation .

Piperidine and Cyclooctylmethyl Functionalization

The piperidine ring is functionalized through alkylation or reductive amination:

Cyclooctylmethyl Attachment

  • Alkylation : Cyclooctylmethyl bromide reacts with piperidin-4-amine under basic conditions (e.g., K2_2CO3_3, DMF) .

  • Challenges : Bulky cyclooctylmethyl group may reduce reaction efficiency, requiring prolonged heating or microwave assistance.

Coupling to Benzimidazole

  • Nucleophilic substitution : Activated benzimidazole (e.g., chlorinated at position 1) reacts with 1-(cyclooctylmethyl)piperidin-4-amine .

  • Catalytic methods : Palladium-mediated cross-coupling reported for similar systems but not directly observed here .

Asymmetric Catalysis

  • Chiral ligands (e.g., BINAP) in transition metal-catalyzed hydrogenation to control stereochemistry at C3 .

Degradation Pathways

  • Oxidation : Pyrrolidine nitrogen susceptible to oxidation (e.g., H2_2O2_2, cytochrome P450), forming N-oxide derivatives .

  • Hydrolysis : Benzimidazole ring stable under acidic/basic conditions, but fluorinated derivatives may undergo defluorination at extreme pH .

Functional Group Compatibility

GroupReactivity
5-FluoroInert to nucleophiles; directs electrophiles to C4/C6
PiperidineBase-catalyzed N-alkylation; forms salts with acids
(R)-PyrrolidineParticipates in hydrogen bonding; chiral center influences biological target binding

Comparative Analysis with Structural Analogs

Modifications to the benzimidazole scaffold significantly alter reactivity and bioactivity:

CompoundStructural VariationKey Reactivity Differences
3-[1-(Cyclooctylmethyl)piperidin-4-yl]-5-fluoro-1H-indoleIndole core instead of benzimidazoleHigher susceptibility to electrophilic substitution
5-Chloro-1-(piperidin-4-yl)-1H-benzimidazol-2-oneChlorine substitution at C5Enhanced oxidative stability but reduced metabolic half-life
6-Chloro-3-piperidin-4-yl-1H-benzimidazol-2-oneChlorine at C6Altered regioselectivity in SNAr reactions

Synthetic Optimization Challenges

  • Low yields : Steric hindrance from cyclooctylmethyl group necessitates optimized coupling conditions (e.g., elevated temperatures) .

  • Stereochemical purity : Requires chiral HPLC or enzymatic resolution to ensure >99% enantiomeric excess .

  • Purification : Silica gel chromatography often insufficient; preparative HPLC used for final product isolation .

Scientific Research Applications

Mechanism of Action

The compound exerts its effects primarily through its interaction with the nociceptin/orphanin FQ receptor (NOP). This receptor is involved in the regulation of various physiological processes, including pain, stress, and anxiety. By binding to the NOP receptor, 1-[1-(cyclooctylmethyl)piperidin-4-yl]-5-fluoro-2-[(3R)-pyrrolidin-3-yl]benzimidazole modulates the receptor’s activity, leading to its anxiolytic effects .

Comparison with Similar Compounds

Similar compounds include other benzimidazole derivatives such as:

The uniqueness of 1-[1-(cyclooctylmethyl)piperidin-4-yl]-5-fluoro-2-[(3R)-pyrrolidin-3-yl]benzimidazole lies in its specific substitution pattern, which imparts distinct pharmacological properties compared to other benzimidazole derivatives .

Biological Activity

The compound 1-[1-(cyclooctylmethyl)piperidin-4-yl]-5-fluoro-2-[(3R)-pyrrolidin-3-yl]benzimidazole is a novel synthetic derivative of benzimidazole, a class known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Molecular Formula

  • C : 24
  • H : 36
  • F : 1
  • N : 4

Molecular Weight

  • Approximately 434.03 g/mol

Structural Features

The compound features a benzimidazole core, which is substituted with a fluorine atom and a piperidine moiety. The cyclooctylmethyl group enhances lipophilicity, potentially improving membrane permeability.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzimidazole derivatives. This specific compound has shown significant activity against various cancer cell lines:

Cell Line IC50 (µM) Reference
MCF-7 (Breast)0.9
NCI/ADR (Drug-resistant Breast)1.5
HCT-116 (Colon)1.0

The incorporation of fluorine has been linked to enhanced metabolic stability and potency, with some derivatives exhibiting up to three times the potency of standard chemotherapeutics like paclitaxel against breast cancer cells .

The mechanism through which this compound exerts its anticancer effects appears to involve the induction of apoptosis in cancer cells. Studies have shown an increase in active caspase-3 levels and degradation of procaspase proteins, indicating that it may trigger intrinsic apoptotic pathways .

Antibacterial and Antiviral Activity

Benzimidazole derivatives are also noted for their antibacterial and antiviral properties. The compound has demonstrated activity against several bacterial strains and viruses, although specific IC50 values for these activities require further investigation.

Activity Type Target Organism/Pathogen IC50/EC50 (µM) Reference
AntibacterialStaphylococcus aureusTBD
AntiviralRespiratory Syncytial VirusTBD

Study on Fluorinated Benzimidazoles

In a comprehensive study conducted by MDPI, fluorinated benzimidazoles were evaluated for their biological activity against various cancer cell lines. The results indicated that the introduction of fluorine significantly improved both the potency and selectivity of these compounds against tumor cells .

Pharmacokinetics

Pharmacokinetic studies have suggested that compounds similar to this compound exhibit favorable absorption characteristics due to their lipophilic nature. The half-life in liver microsomes was reported to increase significantly due to fluorine substitution .

Properties

Molecular Formula

C25H37FN4

Molecular Weight

412.6 g/mol

IUPAC Name

1-[1-(cyclooctylmethyl)piperidin-4-yl]-5-fluoro-2-[(3R)-pyrrolidin-3-yl]benzimidazole

InChI

InChI=1S/C25H37FN4/c26-21-8-9-24-23(16-21)28-25(20-10-13-27-17-20)30(24)22-11-14-29(15-12-22)18-19-6-4-2-1-3-5-7-19/h8-9,16,19-20,22,27H,1-7,10-15,17-18H2/t20-/m1/s1

InChI Key

UTSJKSDPSCCJFP-HXUWFJFHSA-N

Isomeric SMILES

C1CCCC(CCC1)CN2CCC(CC2)N3C4=C(C=C(C=C4)F)N=C3[C@@H]5CCNC5

Canonical SMILES

C1CCCC(CCC1)CN2CCC(CC2)N3C4=C(C=C(C=C4)F)N=C3C5CCNC5

Origin of Product

United States

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